Ethyl 3-(2-cyanoaziridin-1-yl)propanoate
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Overview
Description
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a cyanoaziridine group, which is a three-membered ring containing nitrogen and a cyano group.
Preparation Methods
The synthesis of ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be achieved through various methods. One common approach involves the reaction of ethyl acrylate with 2-cyanoaziridine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(2-cyanoaziridin-1-yl)propanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Ethyl 3-(2-cyanoaziridin-1-yl)propanoate can be compared with other esters such as ethyl acetate and ethyl propanoate. . Similar compounds include:
Ethyl acetate: Commonly used as a solvent.
Ethyl propanoate: Used in flavorings and fragrances.
Ethyl 3-(furan-2-yl)propanoate: Used as a flavoring agent.
These comparisons highlight the unique structural features and applications of this compound.
Properties
CAS No. |
75984-75-7 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3-(2-cyanoaziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-4-10-6-7(10)5-9/h7H,2-4,6H2,1H3 |
InChI Key |
RMGXMQYFBYUDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CC1C#N |
Origin of Product |
United States |
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